2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile typically involves the reaction of 4-(benzyloxy)benzaldehyde with ammonium acetate and potassium cyanide under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile can be compared with similar compounds such as:
2-Amino-4-(benzyloxy)phenol: This compound has a similar structure but differs in the position of the amino and benzyloxy groups.
4-Amino-N-[4-(benzyloxy)phenyl]butanamide: This compound belongs to the class of gamma amino acids and derivatives, with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTALOBHAWUYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40658-55-7 |
Source
|
Record name | 2-amino-2-[4-(benzyloxy)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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